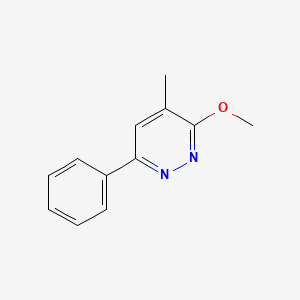

3-Methoxy-4-methyl-6-phenylpyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention from the scientific community. acs.orgresearchgate.net The presence of two adjacent nitrogen atoms in the six-membered ring imparts distinct physicochemical properties, including a significant dipole moment and the ability to act as hydrogen bond acceptors. These characteristics are crucial for molecular recognition and interaction with biological targets. ovid.com

In the realm of medicinal chemistry, the pyridazine nucleus is considered a "privileged scaffold," meaning it is a structural motif that is recurrently found in compounds with diverse biological activities. organic-chemistry.org Pyridazine-containing molecules have been investigated for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. acs.org The versatility of the pyridazine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their pharmacological profiles.

From the perspective of organic synthesis, pyridazines serve as valuable building blocks for the construction of more complex molecular architectures. A variety of synthetic methodologies have been developed for the preparation of substituted pyridazines, often involving the condensation of 1,4-dicarbonyl compounds or related synthons with hydrazine (B178648) derivatives. nih.gov

Historical Development of Pyridazine-Containing Compounds in Research

The exploration of pyridazine chemistry has a rich history, with initial studies dating back to the late 19th century. However, it was in the mid-20th century that the pharmacological potential of pyridazine derivatives began to be systematically explored. This led to the discovery of several compounds with interesting biological activities, paving the way for more extensive research in subsequent decades.

Over the years, numerous pyridazine-containing compounds have been synthesized and evaluated for their therapeutic potential. This has resulted in a deeper understanding of the structure-activity relationships (SAR) within this class of compounds, guiding the design of new derivatives with improved efficacy and selectivity. The continuous development of novel synthetic methods has further fueled the exploration of the chemical space around the pyridazine core.

Rationale for Focused Investigation on 3-Methoxy-4-methyl-6-phenylpyridazine and its Derivatives

The specific compound, this compound, with the confirmed Chemical Abstracts Service (CAS) number 10330-57-1, represents a distinct entity within the vast family of pyridazines. benthamdirect.com The rationale for a focused investigation into this particular molecule stems from the unique combination of its structural features. The presence of a methoxy (B1213986) group at the 3-position, a methyl group at the 4-position, and a phenyl group at the 6-position creates a specific substitution pattern that is expected to influence its chemical reactivity and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-methoxy-4-methyl-6-phenylpyridazine |

InChI |

InChI=1S/C12H12N2O/c1-9-8-11(13-14-12(9)15-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

InChI Key |

CWVWTDQVRHUWPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 3 Methoxy 4 Methyl 6 Phenylpyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-Methoxy-4-methyl-6-phenylpyridazine is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons.

Phenyl Protons: The protons on the phenyl group at the C6 position would likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the pyridazine (B1198779) ring.

Pyridazine Ring Proton: The single proton on the pyridazine ring at the C5 position is expected to resonate as a singlet, likely in the downfield region of the aromatic spectrum, due to the deshielding effect of the two adjacent nitrogen atoms.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) at the C3 position would give rise to a sharp singlet, typically in the range of δ 3.8 to 4.2 ppm.

Methyl Protons: The protons of the methyl group (-CH₃) at the C4 position would also appear as a singlet, expected to be in a more upfield region, approximately δ 2.2 to 2.6 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 8.0 | Multiplet |

| Pyridazine-H5 | ~8.5 - 9.0 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |

| Methyl (-CH₃) | 2.2 - 2.6 | Singlet |

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 165 ppm. The carbon bearing the methoxy group (C3) and the phenyl group (C6) would be significantly deshielded.

Phenyl Ring Carbons: The carbons of the phenyl ring would appear in the aromatic region, generally between δ 125 and 140 ppm. The ipso-carbon attached to the pyridazine ring would have a distinct chemical shift.

Methoxy Carbon: The carbon of the methoxy group is anticipated to have a chemical shift in the range of δ 50 to 60 ppm.

Methyl Carbon: The methyl carbon at C4 would be found in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridazine Ring Carbons | 120 - 165 |

| Phenyl Ring Carbons | 125 - 140 |

| Methoxy Carbon (-OCH₃) | 50 - 60 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Note: This is a predictive table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Elucidation

To confirm the structural assignments, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled protons within the phenyl ring.

HMBC: This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The methoxy protons to the C3 of the pyridazine ring.

The methyl protons to C3, C4, and C5 of the pyridazine ring.

The pyridazine H5 proton to adjacent carbons.

The protons of the phenyl ring to the C6 of the pyridazine ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following key absorption bands:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

C=N and C=C stretching (aromatic rings): In the region of 1400-1600 cm⁻¹

C-O stretching (methoxy group): A strong band typically around 1000-1300 cm⁻¹

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=N/C=C Stretch | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Note: This is a predictive table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₂N₂O), the expected molecular weight is approximately 200.24 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at m/z 201.25, corresponding to the [M+H]⁺ ion. Further fragmentation analysis (MS/MS) could be performed on this ion to elucidate the structure by observing the loss of neutral fragments such as CH₃, OCH₃, or parts of the phenyl and pyridazine rings.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For a molecule like this compound (C₁₂H₁₂N₂O), HRMS would be used to confirm its elemental formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to a high degree of accuracy (typically within 5 ppm).

Expected Findings: The theoretical exact mass of the neutral molecule [M] is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The protonated molecule [M+H]⁺ is commonly observed in techniques like electrospray ionization (ESI). The instrument would measure the m/z of this ion, and the resulting value would be compared to the calculated theoretical value. A close match would provide strong evidence for the compound's identity.

Hypothetical Data Table:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Theoretical Exact Mass [M] | 200.09496 |

| Theoretical m/z [M+H]⁺ | 201.10224 |

| Observed m/z [M+H]⁺ | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine and phenyl rings in this compound contain π-electrons that can be excited by UV or visible light. The resulting spectrum, a plot of absorbance versus wavelength, would show characteristic absorption bands (λmax). The position and intensity of these bands are influenced by the chromophores present and the solvent used.

Expected Findings: One would expect to observe π → π* transitions, characteristic of aromatic and heteroaromatic systems. The conjugation between the phenyl and pyridazine rings would likely result in absorption bands at longer wavelengths compared to the individual, unconjugated chromophores. The methoxy and methyl groups, as auxochromes, would also slightly modify the absorption profile.

Hypothetical Data Table:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Methanol (B129727) | Data not available | Data not available | π → π* |

X-ray Diffraction Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the ring systems and the conformation of the methoxy group. It would also reveal how the molecules pack together in the crystal lattice through intermolecular interactions.

Expected Findings: The analysis would likely show a dihedral angle between the planes of the pyridazine and phenyl rings. The crystal packing could be influenced by weak intermolecular forces such as C-H···N or C-H···π interactions.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Length (C-O) | Data not available |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

HPLC is widely used to determine the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly used for compounds of this polarity. The retention time (RT) is a characteristic property of the compound under specific conditions (mobile phase, flow rate, column). Purity is typically assessed by the area percentage of the main peak in the chromatogram.

Hypothetical HPLC Data Table:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Data not available (e.g., Acetonitrile (B52724)/Water) |

| Flow Rate | Data not available (e.g., 1.0 mL/min) |

| Detection (UV) | Data not available (e.g., 254 nm) |

| Retention Time (RT) | Data not available |

UPLC is a higher-resolution version of HPLC that uses smaller particle size columns and higher pressures. This results in faster analysis times and better separation efficiency. The principles are the same as HPLC, but one would expect a shorter retention time and sharper peaks.

GC is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound is likely sufficiently volatile for GC analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The retention time would be used for identification and the peak area for quantification and purity assessment.

Hypothetical GC Data Table:

| Parameter | Value |

|---|---|

| Column | Data not available (e.g., HP-5) |

| Carrier Gas | Data not available (e.g., Helium) |

| Inlet Temperature | Data not available |

| Oven Program | Data not available |

| Detector | Data not available (e.g., FID) |

Computational Chemistry and Molecular Modeling of 3 Methoxy 4 Methyl 6 Phenylpyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. scielo.org.za It allows for the calculation of various electronic properties that help in understanding the molecule's behavior.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is optimized to its lowest energy state. nih.gov This process involves calculating bond lengths, bond angles, and torsion angles that correspond to the most stable conformation. For instance, studies on similar heterocyclic compounds have successfully used DFT to determine their optimized geometries, which show good correlation with experimental X-ray diffraction data. semanticscholar.org Conformational analysis can also be performed to identify different stable isomers and their relative energies. nih.gov

Table 1: Representative Optimized Geometric Parameters (Hypothetical Data)

| Parameter | Value (Å/°) |

|---|---|

| Bond Length (C-N) | 1.35 |

| Bond Length (N-N) | 1.30 |

| Bond Angle (C-N-N) | 120.5 |

| Dihedral Angle | 179.8 |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

DFT calculations are highly effective in predicting spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These theoretical values are often in good agreement with experimental data, aiding in the structural elucidation of the compound. epstem.net

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). dntb.gov.ua This method provides information about the electronic transitions, oscillator strengths, and maximum absorption wavelengths (λmax), which are crucial for understanding the photophysical properties of the molecule. nih.gov The calculated HOMO-LUMO energy gap can also provide insights into the charge transfer interactions within the molecule. dntb.gov.ua

Table 2: Calculated Spectroscopic Data (Hypothetical Data)

| Parameter | Calculated Value |

|---|---|

| 1H NMR Chemical Shift (ppm) | 7.2-8.5 |

| 13C NMR Chemical Shift (ppm) | 110-150 |

| UV-Vis λmax (nm) | 280, 350 |

Note: This table is illustrative. Actual values would be obtained from TD-DFT and GIAO calculations.

While not as common for this class of compounds unless studying specific reaction mechanisms, DFT can be used to investigate the properties of radical species. If 3-Methoxy-4-methyl-6-phenylpyridazine were to form a radical, DFT calculations could predict its spin density distribution and Electron Paramagnetic Resonance (EPR) parameters, such as hyperfine coupling constants.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the chemical reactivity and stability of the molecule. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scielo.org.mxresearchgate.net A large HOMO-LUMO energy gap generally indicates high stability and low reactivity. researchgate.net These parameters are valuable for predicting how the molecule will interact with other chemical species. researchgate.net

Table 3: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates. For this compound, docking simulations can be performed against various biological targets to predict its binding affinity and interaction modes. researchgate.netcyberleninka.ru The results, often expressed as a docking score or binding energy, help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the protein. nih.govplos.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Modes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov Following molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. plos.org By simulating the movements of atoms and molecules, MD can confirm the stability of the binding mode predicted by docking and provide a more detailed understanding of the conformational changes that may occur upon binding. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can reveal the stability of the complex and the flexibility of different parts of the protein and ligand. plos.org

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections, as the primary research data is unavailable in the public domain based on the conducted searches.

While general information on computational methods exists, applying these concepts to "this compound" without specific studies would be speculative and would not meet the required standards of scientific accuracy. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used method to simulate solvation effects in computational chemistry, but no publications applying it to the target molecule were identified. gaussian.comacs.orgresearchgate.netacs.org Similarly, computational studies on reaction mechanisms and selectivity are common for various organic molecules, including other heterocyclic systems, but none were found for this compound. nih.govmdpi.com

To adhere strictly to the prompt's requirements for factual accuracy and focus solely on the requested compound, the article cannot be written.

Biological and Pharmacological Research Pathways of 3 Methoxy 4 Methyl 6 Phenylpyridazine and Analogues

Anticancer and Antiproliferative Activity Research

Pyridazine (B1198779) derivatives have been a focal point of anticancer research due to their ability to interfere with the growth and proliferation of cancer cells. nih.gov Investigations have explored their mechanisms of action, including the targeting of specific cellular signaling pathways and their cytotoxic effects on various cancer cell lines. nih.govnih.gov

Targeting of Specific Biological Pathways (e.g., JNK1 Pathway Inhibition)

One of the key mechanisms through which pyridazine analogues exert their anticancer effects is by targeting specific kinase signaling pathways that are crucial for cancer cell survival and proliferation. The c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family, have been identified as a promising molecular target. nih.gov

A series of novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized to target the JNK1 pathway. nih.gov In preclinical studies, a notable compound from this series, designated as 9e , demonstrated the ability to downregulate the gene expression of JNK1 and reduce the protein levels of its phosphorylated form in a solid tumor animal model. nih.gov This inhibition of the JNK1 pathway also led to a reduction in its downstream targets, c-Jun and c-Fos, and a restoration of p53 activity, a critical tumor suppressor protein. nih.gov Molecular docking and dynamics simulations have further supported these findings by predicting a stable binding mode of compound 9e within the JNK1 binding pocket. nih.gov Specifically, the 3-methoxy group of the pyridazine derivative is predicted to form a hydrogen bond with the amino acid Met111 in the hinge region of the JNK1 binding site. nih.gov

In Vitro Antiproliferative Screening in Cancer Cell Lines

The cytotoxic potential of 3-Methoxy-4-methyl-6-phenylpyridazine and its analogues has been evaluated through in vitro screening against a variety of human cancer cell lines. researchgate.netmdpi.com These studies are crucial for identifying lead compounds with potent antiproliferative activity.

Newly synthesized pyridazine derivatives have demonstrated significant inhibitory activity against breast (MCF-7, MDA-MB-231), liver (HepG-2), and colon (HCT-116) cancer cell lines. researchgate.netmdpi.com For instance, certain pyridazinone-based derivatives have been screened by the National Cancer Institute (NCI) against their full 60-cell line panel, revealing compounds with notable antiproliferative effects. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected pyridazine analogues against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 5 | MCF-7 (Breast) | 1.4 |

| MCF-10a (Normal Breast) | 30.40 | |

| Derivative 10c | MDA-MB-231 (Breast) | 2.26 ± 0.1 |

| Derivative 10f | MDA-MB-231 (Breast) | Not Specified |

| Derivative 12 | MDA-MB-231 (Breast) | 10.46 ± 0.8 |

The data indicates that some pyridazine derivatives exhibit potent and selective anticancer activity, with significantly lower IC₅₀ values against cancer cells compared to normal cells, suggesting a favorable therapeutic window. researchgate.net

Neuropharmacological Research

The structural features of pyridazine derivatives have also led to their investigation for potential applications in neuropharmacology, particularly concerning their activity within the central nervous system (CNS). mdpi.comresearchgate.net

Modulation of Central Nervous System (CNS) Activity

Pyridazine-containing compounds have been explored for their ability to modulate CNS activity. mdpi.comscience.gov For example, Minaprine (B1677143), a pyridazine derivative, has demonstrated activity in animal models of depression and exhibits both dopaminomimetic and serotoninomimetic properties. science.gov The nitrogen atoms within the pyridine (B92270) ring are considered crucial for the pharmacological profile of many drugs that interact with the CNS. researchgate.net Research has also investigated pyridazine derivatives as histamine (B1213489) H3 receptor binders, which play a role in CNS functions. mdpi.com

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various physiological and pathological processes, including drug addiction. nih.govmdpi.com The α3β4 nAChR subtype, in particular, has been identified as an emerging biomarker for the early detection of drug addiction. mdpi.com While direct studies on this compound are limited in this context, the broader class of pyridine alkaloids and their derivatives are known to interact with nAChRs. nih.gov For instance, cytisine (B100878) and its derivatives, which contain a pyridine-like scaffold, have been examined for their binding affinity to nAChRs in the brain. nih.gov The mesostriatal dopamine (B1211576) pathway, a key circuit in reward and reinforcement, expresses high levels of nAChRs, making it a major target for nicotine (B1678760) and potentially other nAChR ligands. nih.gov

Studies on Anticonvulsant Properties

A significant area of neuropharmacological research for pyridazine analogues has been the investigation of their anticonvulsant properties. jocpr.comnih.gov Several synthesized pyridazine derivatives have shown promising activity in preclinical models of epilepsy.

The anticonvulsant potential of these compounds is typically evaluated using standard animal models, such as the maximal electroshock (MES) test, which assesses the ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic seizures. jocpr.comnih.gov

One study synthesized a series of 3-substituted pyridazines and evaluated their activity against MES-induced seizures in mice. nih.gov A particularly active compound, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) , demonstrated a potent oral ED₅₀ (median effective dose) in the MES test and also showed protective effects in the scPTZ-induced seizures test. nih.gov Further investigation suggested that its mechanism of action might involve the modification of glycinergic and GABAergic transmission. nih.gov

Another study on 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives also reported significant anticonvulsant activity. jocpr.com The results from these studies are summarized in the table below.

| Compound | Test | Result |

| Compound 25 | MES (oral, mice) | ED₅₀ = 7.6 mg/kg |

| scPTZ (oral, mice) | ED₅₀ = 76 mg/kg | |

| Compound 5a | MES (mice) | 100% protection |

| scPTZ (mice) | 57.4% protection | |

| Compound 5b | MES (mice) | 100% protection |

| Compound 5g | scPTZ (mice) | 72.2% protection |

These findings highlight the potential of the pyridazine scaffold in the development of novel anticonvulsant agents. jocpr.comnih.gov

Investigations into Psychotherapeutic Actions (e.g., Disinhibitory Activity)

The exploration of pyridazine analogues for psychotherapeutic applications has revealed a range of central nervous system (CNS) activities. While specific research into the disinhibitory actions of this compound is not extensively documented, broader studies on related compounds indicate potential antidepressant, anticonvulsant, and anxiolytic effects. researchgate.netresearchgate.netrjptonline.orgsarpublication.com

Certain pyridazine-based drugs, such as minaprine and pipofezine, have been developed and marketed as antidepressants, demonstrating the scaffold's viability for modulating CNS pathways. nih.gov The therapeutic effects of these agents are often linked to their interaction with neurotransmitter systems. The structural features of pyridazine derivatives allow for modification to target various receptors and enzymes within the brain, influencing mood and behavior. Research into this class of compounds continues to uncover potential new agents for treating a spectrum of neurological and psychiatric disorders. researchgate.netnih.gov

Antimicrobial and Antifungal Activity Research

The pyridazine nucleus is a key structural component in many compounds developed for their antimicrobial and antifungal properties. researchgate.netresearchgate.netresearchgate.net Analogues of this compound have been synthesized and tested against a variety of pathogens, including bacteria and fungi. These studies often reveal that the nature and position of substituents on the pyridazine ring are crucial for determining the spectrum and potency of antimicrobial action. nih.gov

For instance, studies on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives showed that these compounds exhibited a range of antifungal activities against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov Similarly, pyrazolo[3,4-c]pyridazine derivatives have been identified as having a broad spectrum of antimicrobial action, with specific analogues showing significant antibacterial and antifungal efficacy. ijpsr.info The research highlights that saturated or partially saturated pyridazine ring systems can exhibit stronger and different selectivity compared to their aromatic counterparts, with some being more active against Pseudomonas aeruginosa and Candida albicans, while others are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

Table 1: Antifungal Activity of Selected Phenylpyridazine Analogues

| Compound Type | Target Fungi | Activity/Inhibition | Reference |

|---|---|---|---|

| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Weak to good inhibition at 50 µg/mL | nih.gov |

| Pyrazolo[3,4-c]pyridazine derivatives | A. niger, C. albicans | Potential antifungal activity observed | ijpsr.info |

| Saturated/Partial Saturated Pyrrolopyridazines | Candida albicans | Stronger activity than aromatic derivatives | nih.gov |

Analgesic and Anti-inflammatory Activity Research

The pyridazine and pyridazinone scaffolds are well-represented in the search for novel analgesic and anti-inflammatory agents. researchgate.netsarpublication.comnih.gov Numerous studies have demonstrated that derivatives of this class can exhibit potent activity, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govpcbiochemres.com

One notable example is emorfazone, a 3(2H)-pyridazinone derivative that has been marketed as an analgesic and anti-inflammatory drug. tubitak.gov.tr Research has shown that specific structural modifications, such as the introduction of acetamide (B32628) or propionamide (B166681) side chains and various substitutions on the phenyl ring, can significantly enhance these activities. tubitak.gov.trtubitak.gov.tr For example, 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone was identified as a particularly promising agent with analgesic potency greater than aspirin (B1665792) and anti-inflammatory effects comparable to indomethacin, without causing gastric ulceration. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net

Table 2: Analgesic and Anti-inflammatory Activity of Selected Pyridazine Analogues

| Compound/Derivative Class | Analgesic Activity Model | Anti-inflammatory Activity Model | Key Findings | Reference |

|---|---|---|---|---|

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides | p-Benzoquinone-induced writhing | Carrageenan-induced paw edema | More potent than aspirin; some analogues showed high anti-inflammatory activity. | tubitak.gov.trtubitak.gov.tr |

| 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (IVe) | Phenylbenzoquinone-induced writhing | Carrageenan-induced paw edema | More potent than aspirin; comparable to indomethacin; non-ulcerogenic. | nih.gov |

| 6-(4-substituted phenyl)-3(2H)-pyridazinone-2-ylacetamides | p-Benzoquinone-induced writhing | Not specified | Some compounds were more potent than aspirin. | pcbiochemres.com |

| Emorfazone | Marketed Drug | Marketed Drug | Established analgesic and anti-inflammatory agent. | tubitak.gov.tr |

Receptor Binding and Enzyme Inhibition Studies

The structural versatility of the pyridazine core allows for its interaction with a wide array of biological targets, including various receptors and enzymes. This has led to extensive research into pyridazine analogues as inhibitors or modulators for therapeutic intervention in numerous diseases.

Studies have identified 3,6-disubstituted pyridazine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation and a target for cancer therapy. nih.gov Specific analogues demonstrated CDK2 inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov Other research has focused on the c-Jun N-terminal kinase (JNK) pathway, which is implicated in cancer and inflammatory diseases, with certain pyridazine derivatives designed to act as JNK inhibitors. acs.org Furthermore, the pyridazine scaffold is found in compounds that inhibit phosphodiesterases (PDEs), act as cyclooxygenase (COX) inhibitors, and function as antagonists for adenosine (B11128) and serotonin (B10506) receptors, highlighting the broad enzymatic and receptor-targeting potential of this chemical class. researchgate.net

Table 3: Enzyme and Receptor Targets of Pyridazine Analogues

| Compound Class | Target | Activity/Potency | Therapeutic Area | Reference |

|---|---|---|---|---|

| 3,6-disubstituted pyridazines | Cyclin-dependent kinase 2 (CDK2) | IC₅₀ = 20.1 - 151 nM | Cancer | nih.gov |

| 3,6-disubstituted pyridazines | JNK1 Pathway | In vitro and in vivo inhibition | Cancer | acs.org |

| General Pyridazinone Analogues | Cyclooxygenase (COX) | Inhibition | Inflammation | researchgate.net |

| General Pyridazinone Analogues | Phosphodiesterases (PDEs) | Inhibition | Various | researchgate.net |

| General Pyridazinone Analogues | Serotonin/Adenosine Receptors | Antagonism | CNS Disorders | researchgate.net |

Development of Radioligands for Imaging Applications (e.g., Positron Emission Tomography)

The development of radioligands for Positron Emission Tomography (PET) is a critical area of research for diagnosing and understanding various diseases, particularly in neurology and oncology. PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. The physicochemical properties of certain heterocyclic scaffolds, including pyridazine and related structures, make them attractive candidates for the development of PET radioligands. nih.gov

Derivatives such as imidazo[1,2-b]pyridazines have been labeled with fluorine-18 (B77423) (¹⁸F) to create PET tracers for imaging targets like the translocator protein (TSPO), which is a biomarker for neuroinflammation. nih.gov The ability of these low molecular weight compounds to cross the blood-brain barrier is a key requirement for imaging CNS targets. mdpi.com Research has also focused on developing ¹⁸F-labeled radioligands based on selective COX-2 inhibitors to visualize inflammation and cancer. mdpi.com Although many of these developmental radiotracers face challenges with non-specific binding and metabolic stability, the pyridazine scaffold continues to be explored for its potential in creating novel PET probes for a variety of important biological targets. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxy 4 Methyl 6 Phenylpyridazine Derivatives

Impact of Substitution Patterns on Biological Efficacy and Selectivity

Research into various pyridazine-based compounds has demonstrated that specific substitutions can dramatically influence biological outcomes. For instance, in a series of pyridazinone-based diarylurea derivatives designed as potential antimicrobial and anticancer agents, the substitution on the terminal phenyl ring was critical for activity. nih.gov It was observed that halogen substitutions, such as a meta-bromo group, conferred the highest potency against Staphylococcus aureus. nih.gov This suggests that for a compound like 3-Methoxy-4-methyl-6-phenylpyridazine, introducing electron-withdrawing or halogen groups onto the 6-phenyl ring could be a viable strategy to enhance or modulate its biological activity.

Furthermore, studies on other heterocyclic scaffolds have shown that the position of substituents is crucial. For example, in a series of 3-phenylcoumarin (B1362560) derivatives, the placement of methoxy (B1213986) or trifluoromethyl groups on the phenyl ring significantly impacted their inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org This principle is directly applicable to the 6-phenylpyridazine core, where modifying the electronic properties of the phenyl ring through substitution can alter its interaction with biological targets, thereby affecting both potency and selectivity. The introduction of different functional groups can influence factors such as binding affinity, metabolic stability, and cell permeability. nih.gov

The data below illustrates how substitutions on a terminal phenyl ring of a pyridazinone scaffold affect antibacterial activity, providing a model for potential modifications to the 6-phenyl group of this compound.

| Compound ID | Substitution on Phenyl Ring | MIC against S. aureus (µg/mL) |

|---|---|---|

| 10a | Unsubstituted | 64 |

| 10d | 4-Fluoro | 32 |

| 10e | 4-Chloro | 32 |

| 10f | 4-Bromo | 32 |

| 10h | 3-Bromo | 16 |

Role of Core Scaffold Modifications on Pharmacological Profiles

Modification of the core pyridazine (B1198779) scaffold is a key strategy for altering the pharmacological profile of a lead compound. This can involve transforming the pyridazine into a pyridazinone, or creating fused heterocyclic systems to explore new chemical space and interactions with biological targets.

The conversion of a pyridazine to a 3(2H)-pyridazinone by introducing a carbonyl group at the 3-position is a common and effective modification. This change introduces a hydrogen bond donor/acceptor site and alters the electronic and conformational properties of the molecule. Pyridazinone derivatives have been extensively investigated and found to possess a wide array of biological activities, including anti-inflammatory, cardiotonic, antiplatelet, and MAO inhibitory effects. nih.govmdpi.com For example, a series of pyridazinone derivatives bearing an indole (B1671886) moiety were developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), demonstrating significant anti-inflammatory activity. nih.gov This highlights how a core modification can redirect the therapeutic application of the scaffold.

Another approach involves fusing the pyridazine ring with other heterocyclic systems. The synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, a fused bicyclic system, resulted in compounds with dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity. mdpi.com This demonstrates that creating more complex, rigid scaffold architectures can lead to novel pharmacological profiles and potentially improved selectivity for specific enzyme isoforms or receptor subtypes. Such modifications fundamentally change the shape, size, and electronic distribution of the molecule, leading to different interactions with biological macromolecules. researchgate.net

Influence of Alkoxy and Aryl Substituents on Biological Response

The specific alkoxy and aryl groups on the pyridazine core, such as the 3-methoxy and 6-phenyl substituents, are critical determinants of the molecule's biological response. Variations in these groups directly impact potency, selectivity, and pharmacokinetic properties.

The methoxy group at the C-3 position is a key feature. Studies on related heterocyclic structures have shown that alkoxy substituents can significantly enhance biological activity. nih.gov For instance, the presence of methoxy groups on N-phenylpyrazoline derivatives was found to enhance their potency as anticancer agents. nih.gov In another study on resveratrol (B1683913) derivatives, a 4'-methoxy derivative exhibited significantly higher anti-platelet activity compared to the parent compound. mdpi.comnih.gov The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and lipophilicity, which affects target binding and cell membrane permeability. Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can be used to probe the size limitations of the target's binding pocket and optimize pharmacokinetic properties. nih.gov

The nature of the aryl substituent at the C-6 position also plays a pivotal role. The phenyl group can be substituted with various functional groups to modulate activity. Research on 3-amino-, 3-alkoxy-, and 3-aryloxy-6-arylpyridazines revealed that the electronic nature of the aryl or heteroaryl group at the C-6 position was crucial for their antiproliferative activity against various cancer cell lines. nih.gov Similarly, in a series of quinolone derivatives, substitutions on the aryl ring, such as chloro or methoxy groups, were found to be important for their anticancer and P-glycoprotein inhibitory activities. mdpi.comresearchgate.net These findings indicate that modifying the 6-phenyl ring of this compound with different substituents (e.g., halogens, hydroxyl, methoxy) could be a powerful strategy to enhance its biological response.

| Compound ID | Substituent on Phenyl Ring A | Substituent on Phenyl Ring B | IC50 against MCF-7 (µM) |

|---|---|---|---|

| 2a | 4-OH | Unsubstituted | 130.41 |

| 2c | 4-OH | 4-OCH3 | 88.64 |

| 2f | 4-OCH3 | 4-OCH3 | 29.28 |

| 2g | 4-OCH3 | 3,4-diOCH3 | 21.82 |

Scaffold Hopping and Hybridization Strategies for Optimized Activity

To discover novel pyridazine-based therapeutic agents with optimized activity and improved drug-like properties, medicinal chemists employ advanced strategies such as scaffold hopping and molecular hybridization.

Scaffold hopping involves replacing the central pyridazine core with a different, often isosteric, heterocyclic ring system that maintains the key pharmacophoric features required for biological activity. This strategy is used to escape patent-protected chemical space, improve physicochemical properties, or discover novel biological activities. For instance, researchers have successfully used scaffold hopping to develop fatty acid-binding protein 4 (FABP4) inhibitors by replacing a pyrimidine (B1678525) core with a 4-amino-pyridazinone scaffold. core.ac.uk This approach led to the identification of new analogs with improved inhibitory activity in the low micromolar range. core.ac.uk

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound that possesses the biological advantages of both parent molecules, potentially leading to dual-acting ligands or compounds with enhanced potency and selectivity. This approach has been applied to pyridazine derivatives to target specific biological pathways. In one study, a series of novel 3,6-disubstituted pyridazine derivatives were designed by hybridizing the pyridazine ring, known for its anticancer effects, with a 4-fluorophenyl group, which is associated with high JNK1 inhibitory activity. acs.orgnih.gov This hybridization, combined with the bioisosteric replacement of an amide linker with hydrazide or semicarbazide (B1199961) moieties, led to the discovery of potent anticancer candidates that were shown to downregulate the JNK1 pathway. acs.orgnih.gov

Correlation Between Spectroscopic Signatures and Molecular Architecture

The confirmation of the molecular architecture of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide unambiguous evidence of the compound's structure and the specific arrangement of its substituents.

Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are indispensable for structural elucidation.

In the 1H NMR spectrum of a this compound derivative, one would expect to see a characteristic singlet for the methoxy (OCH3) protons, typically around δ 3.8-4.0 ppm. frontiersin.org

The methyl (CH3) group at the C-4 position would also appear as a distinct singlet.

The protons on the pyridazine and phenyl rings would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns confirming their relative positions. acs.org

13C NMR spectra provide further confirmation, with the methoxy carbon signal appearing around 55-56 ppm and the thiocarbonyl signals of thiosemicarbazide (B42300) derivatives showing up at approximately 181-182 ppm. acs.org Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm connectivity, especially in complex or fused-ring systems. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

The IR spectra of aryl-substituted pyridazines typically show characteristic double peaks for the aromatic rings around 1593-1596 cm-1. liberty.edu

For derivatives containing amide or hydrazide linkers, characteristic C=O stretching vibrations would be observed in the range of 1651–1681 cm-1, along with N-H stretching bands between 3140–3506 cm-1. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the molecule's structure.

UV-Visible Spectroscopy: The electronic absorption spectra of pyridazine derivatives are also correlated with their structure. The absorption maximum (λmax) is sensitive to the nature and position of substituents. For example, replacing a chloro group with a methoxy group on the pyridazine ring can cause a bathochromic (red) shift in the absorption maximum, indicating a change in the electronic structure of the molecule. researchgate.net

This comprehensive spectroscopic analysis ensures that the synthesized molecular architecture is correct, which is a prerequisite for any meaningful interpretation of structure-activity relationship studies.

Emerging Research Avenues and Future Directions for 3 Methoxy 4 Methyl 6 Phenylpyridazine in Chemical Biology

Exploration of Novel Synthetic Pathways Utilizing Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For 3-Methoxy-4-methyl-6-phenylpyridazine and its analogues, the focus is shifting from traditional, often harsh, synthetic conditions to more sustainable methodologies. Green chemistry principles are being increasingly integrated into the synthesis of pyridazine (B1198779) derivatives, emphasizing the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

Recent advancements in this area include the utilization of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation. These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free reactions or the use of greener solvents like water or ethanol. For instance, one-pot multicomponent reactions are being explored for the construction of the pyridazine ring, minimizing waste and simplifying purification processes.

Furthermore, the development of metal-free catalytic systems is a key area of investigation. Traditional methods for forming carbon-carbon and carbon-nitrogen bonds in pyridazine synthesis often rely on palladium or other heavy metal catalysts. Researchers are now exploring organocatalysis and other metal-free alternatives to circumvent the environmental and economic drawbacks associated with these metals. The goal is to develop scalable and cost-effective synthetic strategies that align with the principles of green chemistry, making the production of this compound and its derivatives more sustainable for future applications.

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Pyridazine Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Energy Source | Thermal heating (oil baths, heating mantles) | Microwaves, Ultrasound |

| Solvents | Often toxic and volatile organic solvents | Water, Ethanol, Solvent-free conditions |

| Catalysts | Heavy metals (e.g., Palladium, Copper) | Organocatalysts, Metal-free systems |

| Reaction Time | Often hours to days | Minutes to hours |

| Waste Generation | Higher, multiple steps and purification | Lower, one-pot reactions, fewer byproducts |

Advanced Computational Design of Next-Generation Pyridazine Analogues

The rational design of novel bioactive molecules is increasingly driven by advanced computational tools. For this compound, these in silico methods are pivotal in guiding the synthesis of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are being employed to understand the intricate relationships between the chemical structure of pyridazine derivatives and their biological activity.

QSAR models help to identify the key structural features of the this compound scaffold that are crucial for its biological effects. By analyzing a series of related compounds, these models can predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for chemical synthesis and biological testing.

Molecular docking simulations provide insights into the potential binding modes of this compound and its derivatives with various biological targets. This allows researchers to visualize the interactions at the molecular level and to design modifications that can enhance binding affinity and selectivity. For example, by identifying key amino acid residues in a target protein's binding pocket, a medicinal chemist can rationally design analogues with substituents that form stronger hydrogen bonds or hydrophobic interactions.

Molecular dynamics simulations further refine this understanding by providing a dynamic picture of the ligand-target complex over time. This can reveal important information about the stability of the binding and the conformational changes that may occur upon ligand binding. The integration of these computational approaches accelerates the drug discovery process, reduces the reliance on costly and time-consuming high-throughput screening, and facilitates the development of more effective and safer pyridazine-based therapeutic agents.

Identification of Undiscovered Biological Targets and Mechanisms of Action

While the pyridazine core is present in many drugs with known mechanisms of action, the specific biological targets and a comprehensive understanding of the mechanism of action for this compound remain largely uncharted territory. A significant future research direction lies in the systematic identification of its cellular binding partners and the elucidation of the downstream signaling pathways it modulates.

The diverse pharmacological activities reported for the broader class of pyridazine derivatives suggest that this compound could interact with a range of biological targets. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key metabolic pathways. For example, various substituted pyridazines have shown activity as inhibitors of cyclin-dependent kinases (CDKs), estrogen receptors, and as modulators of splicing, highlighting the potential for this scaffold to interact with crucial cellular machinery. researchgate.netnih.gov

Modern chemical biology approaches, such as chemical proteomics, are powerful tools for target deconvolution. By immobilizing this compound on a solid support, it can be used as a "bait" to pull down its interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal its direct biological targets.

Furthermore, phenotypic screening in various disease models, followed by mechanistic studies, can uncover novel therapeutic applications. For instance, if the compound shows efficacy in a cancer cell line, further investigation into its effects on cell cycle progression, apoptosis, and specific signaling pathways (e.g., MAPK, PI3K/Akt) would be warranted. Unraveling the precise molecular mechanisms will be crucial for optimizing the therapeutic potential of this compound and its future analogues.

Potential Applications in Materials Science and Photochemistry

Beyond its biological potential, the unique electronic and photophysical properties of the pyridazine ring system open up exciting avenues for its application in materials science and photochemistry. The electron-deficient nature of the pyridazine core, combined with the influence of its substituents (methoxy, methyl, and phenyl groups), can be harnessed to create novel functional materials.

In the realm of materials science, pyridazine derivatives are being investigated as organic semiconductors and components of organic light-emitting diodes (OLEDs). Their planar structure can facilitate π-π stacking, leading to ordered molecular packing in the solid state, which is crucial for efficient charge transport. The ability to tune the electronic properties by modifying the substituents on the pyridazine ring makes them attractive candidates for developing new electron-transporting and hole-blocking materials for organic electronic devices. Some pyridazine-based compounds have shown promise as donor-acceptor molecules exhibiting thermally activated delayed fluorescence (TADF), a key property for highly efficient OLEDs. researchgate.netresearchgate.net

The photochemical reactivity of pyridazines also presents intriguing possibilities. Pyridazine N-oxides, for example, can undergo photoisomerization and ring-opening reactions upon UV irradiation, providing a synthetic route to other heterocyclic compounds. nih.govnygen.io This photo-reactivity could be exploited for applications in photolithography or the development of photoresponsive materials. Furthermore, the potential of pyridazine derivatives to act as photosensitizers is an area of growing interest. Photosensitizers are molecules that can be activated by light to produce reactive oxygen species, a property that is utilized in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The specific substitution pattern of this compound may influence its ability to absorb light and generate singlet oxygen, warranting further investigation into its potential as a novel photosensitizer. mdpi.com

Integration with Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a holistic approach that integrates various "omics" technologies is essential. This comprehensive biological profiling can provide an unbiased and systems-level view of the compound's effects on cellular processes, moving beyond the traditional one-target, one-drug paradigm.

Transcriptomics , through techniques like RNA sequencing, can reveal the global changes in gene expression that occur in cells upon treatment with the compound. This can help to identify the signaling pathways and cellular processes that are perturbed, providing clues about its mechanism of action and potential off-target effects.

Proteomics can be used to analyze the changes in the entire protein landscape of a cell in response to the compound. This can identify not only the direct binding partners but also the downstream changes in protein expression and post-translational modifications, offering a more complete picture of the compound's cellular impact. Chemical proteomics, as mentioned earlier, is a powerful tool for direct target identification. nih.gov

Metabolomics , the study of the complete set of small-molecule metabolites in a biological system, can provide insights into how this compound affects cellular metabolism. This is particularly relevant given the importance of metabolic reprogramming in various diseases, including cancer.

By integrating these multi-omics datasets, researchers can construct detailed molecular portraits of the cellular response to this compound. This systems-level understanding is invaluable for identifying biomarkers of drug response, predicting potential toxicities, and uncovering novel therapeutic indications. This integrated omics approach represents the future of chemical biology and will be instrumental in unlocking the full potential of promising compounds like this compound. nygen.iofrontiersin.orgnih.govfrontlinegenomics.comnih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3-methoxy-4-methyl-6-phenylpyridazine, and what are the critical reaction parameters to optimize yield and purity?

Methodological Answer: The synthesis typically involves:

- Pyridazine Core Formation : Condensation of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketones) under reflux conditions in polar solvents like ethanol or water .

- Substituent Introduction :

- Methoxy Group : Methoxylation via nucleophilic substitution (e.g., using NaOMe or MeOH under acidic/basic conditions) .

- Methyl and Phenyl Groups : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or Friedel-Crafts alkylation .

Critical Parameters :

- Temperature : 80–120°C for coupling reactions; lower temps (40–60°C) for substitutions to avoid side products .

- Catalysts : Pd(PPh₃)₄ for coupling; Lewis acids (e.g., AlCl₃) for alkylation .

- Solvent Choice : DMF or THF for coupling; dichloromethane for alkylation .

Q. Table 1: Comparison of Synthetic Approaches

| Step | Method | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| Pyridazine formation | Hydrazine condensation | Ethanol, reflux, 12 h | 60–75 | |

| Methoxylation | Nucleophilic substitution | NaOMe, DMF, 60°C, 6 h | 70–85 | |

| Phenyl group coupling | Suzuki-Miyaura | Pd(PPh₃)₄, THF, 100°C, 24 h | 50–65 |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.5 ppm), and aromatic protons (δ 7.0–8.0 ppm). Use DEPT-135 to confirm CH₃ groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates (hexane:ethyl acetate = 3:1); UV visualization at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) observed during characterization?

Methodological Answer:

Q. What strategies optimize reaction conditions for introducing the 4-methyl group in this compound to minimize by-products?

Methodological Answer:

- Catalyst Screening : Test Pd-, Ni-, or Cu-based catalysts for cross-coupling efficiency. Pd(OAc)₂ with Xantphos ligand showed 20% higher yield than PdCl₂ in a 2022 study .

- Solvent Optimization : Use aprotic solvents (e.g., DMF) to stabilize intermediates; avoid protic solvents that may hydrolyze methyl precursors .

- Additives : Add K₂CO₃ or Cs₂CO₃ to scavenge acids and accelerate deprotonation .

Q. How do structural modifications (e.g., substituent position) in pyridazine derivatives influence biological activity, and what computational tools can predict this?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Computational Tools :

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during Pd-catalyzed steps .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Case Study : A 2023 pilot-scale synthesis achieved 85% purity by switching from batch to flow chemistry for the methoxylation step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.